Chloro(dimethylsulfide)gold(I)
Overview
Description
Chloro(dimethylsulfide)gold(I) is a coordination complex of gold. It is a white solid and is a common entry point into gold chemistry .
Synthesis Analysis
Chloro(dimethylsulfide)gold(I) can be synthesized by reacting dimethyl sulfide with other ligands. The dimethyl sulfide ligand is easily displaced by other ligands, and since dimethyl sulfide is volatile, the new complex is often easily purified .Molecular Structure Analysis
The compound adopts a nearly linear geometry about the central gold atom. The Au-S bond distance is 2.271 (2) Å, which is similar to other gold(I)-sulfur bonds .Chemical Reactions Analysis
In Chloro(dimethylsulfide)gold(I), the dimethyl sulfide ligand is easily displaced by other ligands. When exposed to light, heat, or air, the compound decomposes to elemental gold .Physical And Chemical Properties Analysis
Chloro(dimethylsulfide)gold(I) has a molecular formula of C2H6AuClS, an average mass of 294.554 Da, and a monoisotopic mass of 293.954376 Da .Safety And Hazards
Chloro(dimethylsulfide)gold(I) is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Future Directions
Chloro(dimethylsulfide)gold(I) can be used to synthesize a gold(I)-catalyst that can effectively catalyze intermolecular [2+2] cycloaddition of terminal alkynes with substituted alkenes to form substituted cyclobutenes under mild reaction conditions . It can also be used to synthesize chloro(trimesitylphosphine)gold(I), gold(I) N-heterocyclic carbene (NHC) complexes, bis(carbene)gold(I) complex of ferrocenyl complexes, and gold(I) acetylide complexes .
Relevant papers on Chloro(dimethylsulfide)gold(I) include “Chloro (dimethyl sulfide) gold (I)” by Jones P G, et al., published in Acta Crystallographica Section C, Crystal Structure Communications .
properties
IUPAC Name |
chlorogold;methylsulfanylmethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6S.Au.ClH/c1-3-2;;/h1-2H3;;1H/q;+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQALRAGCVWJXGB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC.Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6AuClS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001029475 | |
Record name | Chloro(dimethyl sulfide)gold(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(dimethylsulfide)gold(I) | |
CAS RN |
29892-37-3 | |
Record name | Gold, chloro[thiobis[methane]]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29892-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloro(dimethyl sulfide)gold(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001029475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Methylsulfanyl)methane - chlorogold (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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